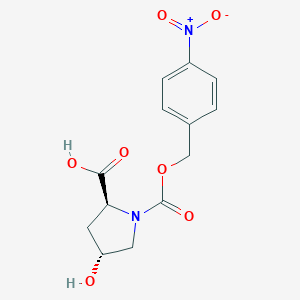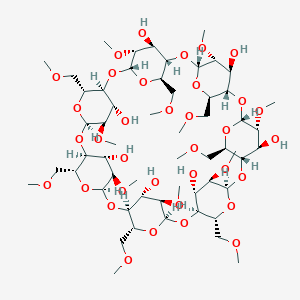
2',3',5'-Tri-O-benzoyl-2-thiouridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of modified nucleosides like 2',3',5'-Tri-O-benzoyl-2-thiouridine often involves complex reactions that require precise control over the chemical environment to achieve the desired selectivity and yield. Techniques such as Lewis acid-catalyzed condensation and nucleophilic substitution are commonly employed. For example, Pedersen & Koch (2004) detail a method for synthesizing 2'-thio-LNA ribothymidine, a similar compound, demonstrating the convergent nature of such syntheses with those of LNA and 2'-amino-LNA (Pedersen & Koch, 2004).
Molecular Structure Analysis
The molecular structure of 2',3',5'-Tri-O-benzoyl-2-thiouridine is characterized by its nucleoside backbone and the presence of protective benzoyl groups and a sulfur atom replacing the oxygen at the 2' position of the sugar moiety. X-ray crystallography and NMR spectroscopy are pivotal in determining the conformational preferences of such molecules, as seen in studies like that by Inkaya et al. (2013), which provide insights into the stereochemical characteristics of similar pyrimidine derivatives (Inkaya et al., 2013).
Chemical Reactions and Properties
2',3',5'-Tri-O-benzoyl-2-thiouridine participates in various chemical reactions, primarily due to the reactive sites present in its structure. The thiouridine moiety can undergo nucleophilic attacks, and the benzoyl groups may be involved in electrophilic substitution reactions. Studies on related compounds, such as those by Bartosik & Leszczynska (2015), highlight the versatility of thiouridine derivatives in chemical synthesis, including their use in the preparation of other nucleoside analogs (Bartosik & Leszczynska, 2015).
Wissenschaftliche Forschungsanwendungen
Nucleic Acid Biochemistry : 3'-thioribonucleoside phosphoramidites, closely related to 2',3',5'-Tri-O-benzoyl-2-thiouridine, are now available for use in nucleic acid biochemistry, providing valuable probes for this field of study (Sun, Yoshida, & Piccirilli, 1997).
Antitumor Agents : Compounds like 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, which bear structural similarities to 2',3',5'-Tri-O-benzoyl-2-thiouridine, have been identified as promising antitumor agents (Yamashita et al., 1989).
Antioxidant Properties : Pyrimidine derivatives, including those related to 2',3',5'-Tri-O-benzoyl-2-thiouridine, have shown significant antioxidant properties, with some compounds demonstrating strong radical scavenging activity (Akbas et al., 2018).
Synthesis of Nucleoside Derivatives : The efficient synthesis of various substituted 5-methyluridines and 5-methyl-2-thiouridines, using analogues of 2',3',5'-Tri-O-benzoyl-2-thiouridine, has been demonstrated, indicating its potential in the synthesis of nucleoside derivatives (Bartosik & Leszczynska, 2015).
Photoactivatable RNA Fragments : Compounds like 4-thiouridine, 6-thioinosine, and 6-thioguanosine 3',5'-O-bisphosphates, which are structurally related to 2',3',5'-Tri-O-benzoyl-2-thiouridine, have been used to synthesize photoactivatable TMG-capped U1 snRNA fragments, thus showing potential in RNA-mediated gene expression studies (Kadokura et al., 2000).
Antiviral Activity : Certain analogues of 2',3',5'-Tri-O-benzoyl-2-thiouridine have shown high antiviral activity against various viruses, suggesting its potential application in antiviral therapies (Henry et al., 1990).
Zukünftige Richtungen
2’,3’,5’-Tri-O-benzoyl-2-thiouridine is an extensively researched and innovative modified nucleoside that has found relevance in RNA synthesis as a photoaffinity label . It boasts unique properties that allow it to be utilized in studying RNA-protein interactions, presenting broad applications, and new hope in the development of effective therapies for life-threatening diseases .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOZJCQNRXDIV-VNSJUHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550684 | |
| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-benzoyl-2-thiouridine | |
CAS RN |
21052-18-6 | |
| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)










